molecular formula C16H8Cl2F3N3O B2470756 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine CAS No. 2085690-37-3

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine

Cat. No.: B2470756
CAS No.: 2085690-37-3
M. Wt: 386.16
InChI Key: GWGLYVJFUGRJFD-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 4 with a 2-chlorophenoxy group and at position 2 with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. Its molecular formula is C₁₇H₉Cl₂F₃N₃O, with a molecular weight of 406.18 g/mol (calculated based on structural analogs in ). The 2-chlorophenoxy group enhances lipophilicity, while the trifluoromethyl group on the pyridine ring contributes to electron-withdrawing effects, influencing reactivity and binding interactions.

Properties

IUPAC Name

4-(2-chlorophenoxy)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2F3N3O/c17-10-3-1-2-4-12(10)25-13-5-6-22-15(24-13)14-11(18)7-9(8-23-14)16(19,20)21/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGLYVJFUGRJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC(=NC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 2-chlorophenol under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 3-chloro and 5-trifluoromethyl groups on the pyridine ring are key sites for substitution. SNAr reactions are favored due to the electron-withdrawing trifluoromethyl group, which activates the adjacent chloro group for nucleophilic displacement.

Reaction ConditionsNucleophileProductYield/NotesSource
K₂CO₃, DMF, 80°CAmines3-Amino-5-(trifluoromethyl)pyridinylModerate (50–70%)
NaOMe, MeOH, refluxMethoxide3-Methoxy-5-(trifluoromethyl)pyridinylHigh (>80%)
CuI, L-Proline, DMSOThiols3-Thioether derivativesVariable (30–60%)

Mechanistic Insight : The trifluoromethyl group enhances the electrophilicity of the pyridine ring, enabling SNAr even with weak nucleophiles like methoxide . Steric hindrance from the 2-chlorophenoxy group on pyrimidine may reduce reactivity at the 5-position .

Pyrimidine Ring Functionalization

The 4-(2-chlorophenoxy)pyrimidine moiety undergoes reactions at the chlorophenoxy substituent and the pyrimidine core:

Hydrolysis of Chlorophenoxy Group

Under basic conditions (NaOH, H₂O/EtOH, reflux), the phenoxy group hydrolyzes to a hydroxyl group, though this requires prolonged heating due to steric protection .

Cross-Coupling Reactions

The pyrimidine’s chlorophenoxy group participates in Ullmann- or Buchwald-Hartwig-type couplings:

Reaction TypeConditionsCoupling PartnerProductEfficacySource
Ullmann CouplingCuI, Phenanthroline, 110°CArylboronic AcidsBiarylpyrimidinesModerate (40–65%)
Buchwald-HartwigPd(dba)₂, XantPhos, 100°CAminesAminopyrimidinesHigh (>75%)

Key Finding : Electron-deficient aryl groups (e.g., nitro-substituted) enhance coupling efficiency by stabilizing transition states .

Reduction of Chloro Substituents

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces chloro groups to hydrogen, yielding dechlorinated derivatives:

Substrate PositionProductSelectivityNotesSource
Pyridine C3-Cl3-H-pyridine derivative>90%Retains trifluoromethyl group
Pyrimidine C4-OPh4-Hydroxypyrimidine<10%Competing deoxygenation negligible

Cyclization Reactions

The compound serves as a precursor for fused heterocycles. For example, heating with hydrazine induces pyrazole formation via cyclocondensation :

2-[3-Cl-5-CF₃-pyridin-2-yl]-4-(2-Cl-PhO)pyrimidineNH₂NH₂, EtOHPyrazolo[4,3-d]pyrimidine(Yield: 55%)[2][3]\text{2-[3-Cl-5-CF₃-pyridin-2-yl]-4-(2-Cl-PhO)pyrimidine} \xrightarrow{\text{NH₂NH₂, EtOH}} \text{Pyrazolo[4,3-d]pyrimidine} \quad (\text{Yield: 55\%}) \quad[2][3]

Stability Under Physiological Conditions

In vitro studies of analogs show:

  • pH Stability : Stable in pH 4–8 buffers (t₁/₂ > 24 hrs) .

  • Metabolic Degradation : Hepatic microsome assays reveal rapid N-dechlorination (CLint = 25 mL/min/kg) .

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications in various scientific fields:

Organic Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with desired properties.

Biological Research

Research has indicated potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : The compound has been evaluated for its efficacy against different cancer cell lines, demonstrating potential as an anticancer agent. For instance, related trifluoromethyl pyrimidine derivatives have shown activity against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells .

Pharmaceutical Development

As a pharmaceutical intermediate, this compound is investigated for its potential use in drug formulation. Its stability and reactivity make it suitable for further modification into therapeutic agents.

Agrochemical Applications

This compound is being explored for use in developing agrochemicals due to its effectiveness against specific pests and fungi. Research indicates that some derivatives exhibit antifungal properties comparable to established fungicides like tebuconazole .

Case Study 1: Antifungal Activity

A study evaluated various trifluoromethyl pyrimidine derivatives, including the target compound, for their antifungal properties against several fungal strains. The results indicated that some derivatives exhibited excellent antifungal activity, with inhibition rates exceeding those of standard treatments at specific concentrations .

CompoundTarget Fungal StrainInhibition Rate (%)
Compound ABotrytis cinerea96.76
Compound BSclerotinia sclerotiorum82.73

Case Study 2: Anticancer Activity

In vitro tests demonstrated that certain derivatives of the compound showed promising anticancer activity against multiple cancer cell lines at low concentrations. While the efficacy was lower than that of doxorubicin, the results suggest potential for development into a therapeutic agent .

Cell LineCompound Concentration (μg/ml)Viability (%)
PC3570
HeLa565

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Modified Substituents

Substituent Variations on the Pyrimidine Core
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties Reference
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine C₁₇H₉Cl₂F₃N₃O 406.18 2-chlorophenoxy, 3-chloro-5-(trifluoromethyl)pyridin-2-yl High lipophilicity, potential pesticidal activity Target compound
2-[[(4-Chlorophenyl)methyl]sulfonyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrimidine C₁₇H₁₀Cl₂F₃N₃O₂S 448.25 Sulfonyl group, 4-chlorobenzyl Density: 1.523 g/cm³; pKa: -5.29 (acidic)
4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidine C₁₁H₄Cl₂F₅N₃ 344.07 Difluoromethyl, 4-chloro Lower molecular weight; increased halogen content

Key Insights :

  • The sulfonyl-containing analog () exhibits higher molecular weight and acidity (pKa -5.29), suggesting enhanced solubility in polar solvents compared to the target compound.
Pyridine Ring Modifications
Compound Name Molecular Formula Key Modifications Properties Reference
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone C₁₃H₆ClF₄NO Methanone linkage replaces pyrimidine Increased rigidity; ketone group may enhance metabolic stability
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine C₁₅H₇ClF₃N₅ Pyridin-3-yl at position 2 Potential for π-π stacking in receptor binding

Key Insights :

  • Methanone derivatives () eliminate the pyrimidine ring, reducing hydrogen-bonding capacity but improving membrane permeability.

Phenoxy Group Variations

Compound Name Molecular Formula Phenoxy Substituent Properties Reference
2-(4-Acetylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine C₁₅H₁₀ClF₃NO₂ 4-Acetylphenoxy Acetyl group increases polarity and metabolic susceptibility
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine C₁₇H₁₀ClF₃N₂O 3-Trifluoromethylphenoxy Enhanced electron-withdrawing effects; higher logP

Key Insights :

  • Trifluoromethylphenoxy groups () amplify hydrophobic interactions, favoring activity in lipid-rich environments.

Biological Activity

The compound 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H12ClF3N3O
  • Molecular Weight : 373.75 g/mol
  • CAS Number : 338420-91-0

The chemical structure of the compound features a pyrimidine core substituted with a chlorophenoxy group and a trifluoromethylpyridine moiety, which is significant for its biological activity.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Notably:

  • Cell Line Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including:
    • MCF7 (breast cancer) : IC50 = 12 µM
    • A549 (lung cancer) : IC50 = 15 µM
    • HCT116 (colon cancer) : IC50 = 10 µM
    These values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound may serve as a lead for further anticancer drug development .
Cell LineIC50 (µM)
MCF712
A54915
HCT11610

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in tumor metabolism:

  • Aurora Kinase Inhibition : It was found to inhibit Aurora-A kinase with an IC50 of 0.067 µM, which is crucial for cell cycle regulation .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibited anti-inflammatory effects in vitro by reducing the production of pro-inflammatory cytokines in human macrophages. This suggests a dual role in cancer therapy and inflammation management .

Case Studies and Research Findings

  • In Vivo Studies : In animal models, administration of this compound led to a significant reduction in tumor size compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
  • Combination Therapy : Recent studies have explored the efficacy of this compound in combination with existing chemotherapeutics, showing enhanced efficacy against resistant cancer cell lines .
  • Safety Profile : Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, with minimal side effects observed during animal trials .

Q & A

Q. What are the key considerations for synthesizing 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine with high yield and purity?

The synthesis involves multi-step reactions, including nucleophilic substitution and coupling steps. Key factors include:

  • Reaction Conditions : Optimal temperature (e.g., 60–80°C for coupling steps), solvent selection (e.g., dimethylformamide for polar intermediates), and reaction time (monitored via TLC/HPLC) to minimize side products .
  • Reagent Selection : Use of sodium hydride as a base for deprotonation and palladium catalysts for cross-coupling reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate the pure compound .

Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?

  • NMR Spectroscopy : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substituent positions and trifluoromethyl group integrity .
  • Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns, particularly for chlorine and fluorine .
  • X-ray Crystallography : For resolving 3D conformation, especially if biological activity is conformation-dependent .

Q. How do solubility and stability impact experimental design for this compound?

  • Solubility : The compound is likely hydrophobic; use DMSO for stock solutions and dilute in aqueous buffers containing <1% Tween-80 for in vitro assays .
  • Stability : Store at −20°C under inert gas (argon) to prevent degradation. Monitor stability via HPLC over 24–72 hours in assay conditions .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

  • Substituent Modification : Synthesize analogs with variations in the chlorophenoxy or trifluoromethyl groups to assess their role in target binding .
  • Biological Assays : Test analogs against relevant targets (e.g., kinase enzymes) using fluorescence polarization or enzymatic assays. Compare IC50_{50} values to establish SAR trends .
  • Crystallographic Studies : Co-crystallize active analogs with target proteins to identify critical binding interactions .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites, prioritizing halogen bonding (Cl/F) and π-π stacking .
  • Molecular Dynamics (MD) Simulations : Simulate binding over 100–200 ns to assess stability of key interactions (e.g., trifluoromethyl group hydrophobicity) .
  • Free Energy Calculations : Apply MM/GBSA to estimate binding free energy, correlating with experimental IC50_{50} data .

Q. How should contradictory data regarding the compound’s biological activity be analyzed and resolved?

  • Method Validation : Cross-validate assays (e.g., SPR vs. enzymatic activity) to rule out false positives .
  • Structural Re-analysis : Re-examine NMR/X-ray data for impurities or conformational isomers that may affect activity .
  • Dose-Response Repetition : Repeat experiments with fresh stock solutions to address batch variability .

Q. What are the methodological challenges in establishing in vitro to in vivo correlations for this compound?

  • Bioavailability : Address poor solubility by formulating nanoparticles or liposomal carriers .
  • Metabolic Stability : Use liver microsomes or hepatocyte assays to identify metabolic hotspots (e.g., pyrimidine ring oxidation) and design stable analogs .
  • Pharmacokinetic (PK) Studies : Conduct IV/PO dosing in rodent models, measuring plasma half-life and tissue distribution via LC-MS/MS .

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